N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
Benzothiazoles and benzo[b]thiophenes are heterocyclic compounds that are often used in medicinal chemistry due to their various pharmaceutical applications . They are found in a wide range of biologically active molecules and are present in more than 18 FDA-approved drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method .Molecular Structure Analysis
The structure of similar compounds often consists of a central ring (like a thiophene ring) and terminal rings (like thiazole rings) . The terminal rings are usually approximately coplanar with the central ring .Chemical Reactions Analysis
In the synthesis of benzothiazole derivatives, several chemical reactions are involved, including S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation .Scientific Research Applications
Synthesis and Characterization
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide and its derivatives are extensively studied for their synthesis and structural characterization. For instance, a study focused on synthesizing and characterizing 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides by condensing various compounds. The synthesized molecules underwent thorough characterization using IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, indicating a robust framework for investigating the properties of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
Benzo[b]thiophene derivatives have been the subject of various biological evaluations. A study reported the synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, pyrazolin & diaryl pyrazoles. These compounds were not only characterized using spectroscopic methods but also screened for their antibacterial, antifungal, and anti-inflammatory properties. Many of the synthesized molecules displayed significant potency, highlighting the potential therapeutic applications of these compounds (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial Applications
In another study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and evaluated for their antibacterial activity. Notably, two compounds in the series exhibited promising antibacterial activity against specific bacterial strains like Staphylococcus aureus and Bacillus subtilis. Moreover, these compounds were also assessed for their cytotoxic activity, indicating their potential use as antimicrobial agents at non-cytotoxic concentrations (Palkar et al., 2017).
Photovoltaic Applications
The compound and its related derivatives have also been explored in the field of photovoltaics. A study involving Di-2-thienyl-2,1,3-benzothiadiazole derivatives demonstrated their potential in polymer photovoltaic devices. The study highlighted how the positioning of certain groups in the molecule significantly affects its photovoltaic performance, pointing towards its utility in improving energy conversion efficiencies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Mechanism of Action
Target of Action
For instance, some benzo[b]thiophene derivatives have shown affinity towards 5-HT1A serotonin receptors .
Mode of Action
Benzo[d]thiazole derivatives have been studied as quorum sensing inhibitors, which interfere with bacterial cell-cell communication .
Biochemical Pathways
Without specific information on “N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit quorum sensing can affect a variety of bacterial behaviors, including biofilm formation and virulence production .
Result of Action
Quorum sensing inhibitors can disrupt bacterial communication, potentially reducing their ability to form biofilms or produce virulence factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate the activity of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within cells can affect its efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-14(12-10-23-15-7-3-1-5-11(12)15)9-19-17(22)18-20-13-6-2-4-8-16(13)24-18/h1-8,10,14,21H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBNWBASPQKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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